molecular formula C6H13NO3 B062552 Afegostat CAS No. 169105-89-9

Afegostat

Numéro de catalogue B062552
Numéro CAS: 169105-89-9
Poids moléculaire: 147.17 g/mol
Clé InChI: QPYJXFZUIJOGNX-HSUXUTPPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Afegostat is not directly mentioned in the available literature from the search. However, the principles and methodologies relevant to its potential synthesis, molecular structure analysis, and the characterization of its physical and chemical properties can be inferred from general approaches in the synthesis and study of complex molecules. Molecules with defined functions and structures are synthesized through strategic approaches that often merge traditional chemical synthesis with biological methods, aiming for molecules with specific physical, chemical, and biological properties (Wu & Schultz, 2009).

Synthesis Analysis

The synthesis of complex molecules like this compound involves the strategic integration of chemical and biological synthesis techniques. The design of new materials through reticular synthesis exemplifies the approach needed for this compound's synthesis, focusing on the assembly of ordered frameworks with predetermined structures, compositions, and properties (Yaghi et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed through computational methods and quantum chemistry to determine its geometrical structures accurately. This approach is essential for understanding the molecule's chemical and physical properties and is a fundamental aspect of molecular science (Puzzarini, 2016).

Chemical Reactions and Properties

The understanding of this compound's chemical reactions and properties can be enhanced by exploring molecular self-assembly and nanochemistry, where noncovalent interactions play a significant role in the formation of complex molecular structures. This chemical strategy can potentially be applied to synthesize nanostructures with specific functions and properties (Whitesides et al., 1991).

Applications De Recherche Scientifique

Traitement de la maladie de Gaucher

Afegostat a été développé comme médicament expérimental pour le traitement de certaines formes de la maladie de Gaucher . La maladie de Gaucher est une maladie génétique dans laquelle le glucocérébroside s’accumule dans les cellules et certains organes. This compound, un iminosucre, se lie sélectivement à la glucocérébrosidase N370S et restaure sa conformation correcte, ce qui augmente son activité d’environ trois fois .

Étude de sécurité et d’efficacité à long terme

Une étude d’extension à long terme d’this compound Tartrate chez les patients atteints de la maladie de Gaucher de type 1 a été menée pour évaluer la sécurité et l’efficacité à long terme du tartrate d’this compound . L’étude a évalué les participants qui ont été inscrits à une étude de phase 2 précédente sur le tartrate d’this compound .

Puissance d’inhibition et sélectivité

L’isofagomine s’est avérée être un inhibiteur très puissant pour les β-glucosidases respectives . Les dérivatisations de l’azote cyclique ont fourni un ensemble sélectionné d’analogues de l’isofagomine modifiés au niveau de l’azote . L’évaluation biologique de ces composés a montré un changement remarquable de la puissance ainsi que de la préférence α/β pour diverses glycosidases de différentes sources par rapport au composé parent isofagomine .

Puissance améliorée contre l’α-glucosidase

La N-modification effectuée a amélioré la puissance contre l’α-glucosidase de Saccharomyces cerevisiae (GH13) . Cela pourrait potentiellement conduire à de nouvelles applications thérapeutiques dans le traitement des maladies liées à l’α-glucosidase.

Activités diminuées envers les β-glucosidases de la famille GH1

Des activités significativement diminuées envers les β-glucosidases de la famille GH1 de trois sources différentes ont été observées pour tous les dérivés testés . Cela suggère que la N-modification de l’isofagomine peut être utilisée pour cibler sélectivement certaines glycosidases.

Désactivations de la β-galactosidase et de l’α-mannosidase

Contrairement à l’isofagomine, les désactivations de la β-galactosidase d’Escherichia coli (GH2) ainsi que de l’α-mannosidase de Canavalia ensiformis (GH38) n’ont pas été vérifiées pour cette série de composés<a aria-label="4: " data-citationid="a93fe358-85e4-6c32-dd5c-75ec3197158e-32" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/380995020_A_remarkable_change_in_inhibition_potency_and_selectivity_of_isofagomine_by_simple_N-modification/fulltext/66588725479366623a314a1b/A-remarkable_change_in_inhibition_potency_and_selectivity_of

Mécanisme D'action

Target of Action

Afegostat, also known as Isofagomine, primarily targets the enzyme β-Glucocerebrosidase (GCase) . This enzyme is crucial for the metabolization of glucocerebroside .

Mode of Action

This compound is an iminosugar that binds selectively to the N370S variant of GCase . This variant is often misfolded in individuals with Gaucher’s disease due to various mutations . By binding to N370S glucocerebrosidase, this compound restores its correct conformation and consequently enhances its activity about threefold .

Biochemical Pathways

The GCase enzyme plays a significant role in the lysosomal pathway, which is involved in the pathogenesis of Parkinson’s disease (PD) . Misfolded GCase proteins are retained in the endoplasmic reticulum, altering the lysosomal trafficking of the enzyme and disrupting protein trafficking . Deficient GCase leads to the accumulation of substrates that may bind α-synuclein and promote the pathological formation of aggregates . Furthermore, α-synuclein itself can lower the enzymatic activity of GCase, indicating a bidirectional interaction between GCase and α-synuclein .

Result of Action

The binding of this compound to the N370S variant of GCase results in the restoration of the correct conformation of the enzyme, enhancing its activity . This action can lead to improved motor and non-motor function, reduced α-synuclein immunoreactivity in nigral dopaminergic neurons, and a decrease in the microglial inflammatory response in the substantia nigra .

Action Environment

The action of this compound can be influenced by the environment within the endoplasmic reticulum (ER), where it binds to GCase . .

Safety and Hazards

Afegostat is intended for research use only and not for human or veterinary use . In case of skin contact, it is advised to immediately wash skin with copious amounts of soap and water for at least 15 minutes . In case of eye contact, flush with copious amounts of water for at least 15 minutes . If swallowed, rinse mouth with water .

Orientations Futures

The development of Afegostat was terminated after a failed clinical trial in 2009 . The future directions of this compound are not available in the retrieved sources.

Propriétés

IUPAC Name

(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJXFZUIJOGNX-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168651
Record name Afegostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169105-89-9
Record name Isofagomine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169105-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afegostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169105899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afegostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afegostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFEGOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G23AP190YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate (0.25 g, 0.59 mmol) and 10% aqueous potassium hydroxide were refluxed for 3h. The reaction mixture was evaporated to dryness in vacuo and purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1)) to give 5-hydroxymethyl-3,4-piperidinediol as an oil (Yield: 56 mg, 65%).
Name
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afegostat
Reactant of Route 2
Afegostat
Reactant of Route 3
Afegostat
Reactant of Route 4
Afegostat
Reactant of Route 5
Afegostat
Reactant of Route 6
Afegostat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.